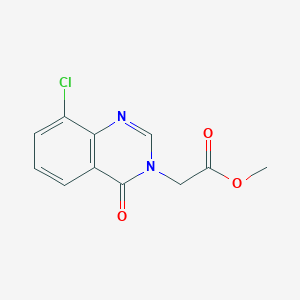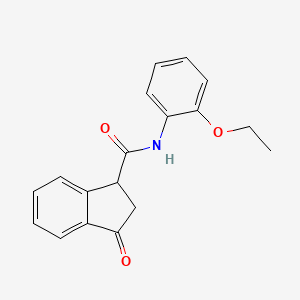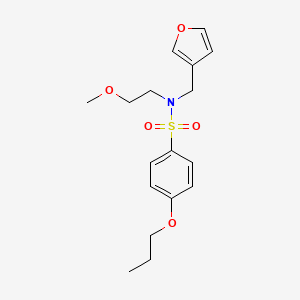
4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one" is a chemical entity that appears to be a derivative of 1,2,4-triazole. This class of compounds is known for its diverse range of biological activities, including antimicrobial properties. The structure suggests the presence of a piperidine moiety, a fluorophenyl group, and a triazole core, which are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives has been described in the literature. For instance, the synthesis of various 1,2,4-triazole derivatives was achieved by reacting ester ethoxycarbonylhydrazones with primary amines . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable, involving the construction of the triazole ring followed by subsequent functionalization with the appropriate substituents.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The specific substituents on the triazole ring, such as the ethyl and methoxyethyl groups, as well as the piperidine ring with a fluorophenylthio moiety, would influence the overall geometry and electronic distribution of the molecule. These structural features are crucial for the interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole core. The presence of a piperidine ring and a fluorophenyl group suggests potential for interactions with biological macromolecules, possibly through hydrogen bonding or hydrophobic interactions. The thioacetyl group could also undergo nucleophilic substitution reactions, which might be relevant in the context of biological activity or further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the fluorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and permeability across biological membranes. The piperidine and triazole rings could contribute to the compound's stability and conformational rigidity. The antimicrobial activity screening of similar 1,2,4-triazole derivatives has shown that some possess good or moderate activities against test microorganisms, indicating the potential for biological efficacy .
Applications De Recherche Scientifique
Molecular Stabilities and Conformational Analyses
- Molecular Docking Studies : Compounds with a 1,2,4-triazole moiety have been extensively studied for their tautomeric properties, conformations, and interactions with biological targets, such as EGFR inhibitors in cancer research. These studies utilize molecular docking to predict how these compounds interact with protein receptors, providing insights into their potential as therapeutic agents (Karayel, 2021).
Antimicrobial Activities
- Synthesis and Antimicrobial Screening : New derivatives have been synthesized and tested for their antimicrobial properties. Such studies often explore the chemical synthesis of 1,2,4-triazole derivatives and evaluate their effectiveness against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Biological Activities
- Enzyme Inhibitory and Antituberculosis Activities : The design and synthesis of compounds featuring the 1,2,4-triazole core have been directed towards evaluating their biological activities, including enzyme inhibition and antituberculosis effects. These activities are crucial for discovering new drugs and understanding the mechanisms of disease at the molecular level (Jeankumar et al., 2013).
Material Science Applications
- Synthesis and Copolymerization : Research into the synthesis of novel compounds with 1,2,4-triazole structures extends into materials science, where these compounds are copolymerized with other materials to create new polymers with potentially unique properties for industrial applications (Hussain et al., 2019).
Chemical Synthesis and Characterization
- Advanced Chemical Synthesis Techniques : Studies often focus on the chemical synthesis of 1,2,4-triazole derivatives, exploring various synthetic routes and conditions to optimize yield and purity. These investigations contribute to the field of synthetic chemistry by providing new methods for creating complex molecules (Virk et al., 2018).
Propriétés
IUPAC Name |
4-ethyl-5-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O3S/c1-3-24-19(22-25(20(24)27)12-13-28-2)15-8-10-23(11-9-15)18(26)14-29-17-6-4-16(21)5-7-17/h4-7,15H,3,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKXECWJESGRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)


![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)
![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)